Decoding the Mechanistic Paradox of I-CBP112: A Comprehensive Technical Guide to CBP/p300 Bromodomain Modulation
Decoding the Mechanistic Paradox of I-CBP112: A Comprehensive Technical Guide to CBP/p300 Bromodomain Modulation
Executive Summary: The Mechanistic Paradigm
I-CBP112 (hydrochloride) represents a critical breakthrough in epigenetic pharmacology. Unlike traditional inhibitors that merely block enzymatic function,1 targeting the bromodomains of CREB-binding protein (CREBBP/CBP) and E1A binding protein p300 (EP300)[1]. However, its true value in therapeutic development lies in a paradoxical mechanism: while it competitively inhibits bromodomain binding, it allosterically stimulates the histone acetyltransferase (HAT) activity of p300/CBP on specific nucleosomal substrates[2].
This guide dissects the causality behind I-CBP112's unique molecular footprint, providing researchers and drug development professionals with the authoritative grounding needed to deploy this chemical probe in advanced oncological and epigenetic models.
Molecular Causality: The Dual-Action Mechanism
The CBP/p300 paralogs are multidomain transcriptional coactivators essential for genomic stability, cell growth, and hematopoiesis. The bromodomain typically recognizes acetylated lysine residues (e.g., H3K56ac), anchoring the complex to chromatin.
When3, it does not simply silence the protein[3]. Empirical evidence demonstrates that bromodomain occupancy by I-CBP112 triggers a conformational signal—hypothesized to transmit through the RING/PHD region to the HAT domain—that4[4].
Furthermore, I-CBP112 induces profound chromatin rearrangement at the promoters of ABC transporter genes (such as ABCC1 and ABCC10). By 5, which removes transcription-promoting H3K4me3 marks, I-CBP112 effectively represses multidrug resistance pathways, sensitizing cancer cells to chemotherapeutics[5].
Figure 1: Dual mechanism of I-CBP112 integrating bromodomain inhibition and allosteric HAT activation.
Pharmacological Metrics & Selectivity
To design robust assays, researchers must understand the precise binding kinetics of I-CBP112. The compound exhibits6, with only weak cross-reactivity toward BET bromodomains[6].
Quantitative Pharmacological Profile of I-CBP112 (Hydrochloride)
| Parameter | Value / Metric | Biological Context / Notes |
| Target Affinity (Kd) | CBP: 142 - 151 nM p300: 167 - 625 nM | 7[7]. |
| Inhibitory Activity (IC50) | ~170 nM | 8[8]. |
| HAT Activation (EC50) | ~2 µM | 4[4]. |
| Molecular Weight | 505.1 Da (Hydrochloride) | 9[9]. |
| Solubility | ~16 mg/mL in DMSO | 9[9]. |
Self-Validating Experimental Protocols
A core tenet of rigorous scientific methodology is the implementation of self-validating systems. When utilizing I-CBP112, experiments must be designed not just to observe a phenotype, but to prove target engagement and rule out off-target toxicity.
Figure 2: Self-validating experimental workflow for assessing I-CBP112 efficacy and synergy.
Protocol A: Validation of Allosteric HAT Activation via Nucleosome Acetylation Assay
Causality: Because2, this assay verifies the compound's unique allosteric mechanism[2].
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Substrate Preparation: Reconstitute recombinant p300/CBP HAT domain and purified human nucleosomes in HAT assay buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 10% glycerol). Why nucleosomes? Isolated H3 substrates will yield false negatives, as the conformational shift requires intact nucleosomal interaction.
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Compound Dosing & Controls: Treat the complex with I-CBP112 (titration from 0.1 µM to 10 µM).
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Reaction Initiation: Add 10 µM Acetyl-CoA and incubate at 30°C for 30 minutes.
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Readout: Quench the reaction and perform Western blotting using specific anti-H3K18ac antibodies. 4[4].
Protocol B: Leukemic Colony-Forming Unit (CFU) Synergy Assay
Causality: 1. Testing it in combination with BET inhibitors (e.g., JQ1) leverages the synergistic vulnerability of MLL-AF9+ translocations[1].
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Cell Culture: Plate MLL-AF9+ immortalized murine bone marrow cells or human AML cells in methylcellulose medium to support colony formation.
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Treatment Matrix:
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Incubation: Cultivate for 7-10 days at 37°C in a 5% CO2 humidified incubator.
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Phenotypic Readout: Quantify colony number and morphology.1[1].
References
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Picaud S, et al. "Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy." Cancer Res. 2015. 1
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Zucconi BE, et al. "Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112." Biochemistry. 2016. 2
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Wawro M, et al. "CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs." Int J Mol Sci. 2023. 5
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Structural Genomics Consortium (SGC). "I-CBP112 A CREBBP/EP300-selective chemical probe." 6
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Cayman Chemical Product Data. "I-CBP112 (hydrochloride) (CAS Number: 2147701-33-3)." 9
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MedChemExpress Product Data. "I-CBP112 | CBP/p300 Bromodomains Inhibitor."4
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APExBIO Product Data. "I-CBP 112 Evaluation Sample - CBP/EP300 Bromodomain Inhibitor." 8
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I-CBP112 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
